Urea, N-[(4-chlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-
Description
The compound Urea, N-[(4-chlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)- is a diarylurea derivative characterized by two distinct aromatic substituents:
- N-(4-Chlorophenyl)methyl group: A benzyl moiety substituted with a chlorine atom at the para position.
- N'-(7-Hydroxy-1-naphthalenyl) group: A naphthalene ring with a hydroxyl group at position 5.
The 7-hydroxy-1-naphthalenyl group may confer hydrogen-bonding capacity, influencing solubility and target binding, while the 4-chlorophenylmethyl group contributes lipophilicity and steric bulk.
Properties
CAS No. |
648420-13-7 |
|---|---|
Molecular Formula |
C18H15ClN2O2 |
Molecular Weight |
326.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(7-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C18H15ClN2O2/c19-14-7-4-12(5-8-14)11-20-18(23)21-17-3-1-2-13-6-9-15(22)10-16(13)17/h1-10,22H,11H2,(H2,20,21,23) |
InChI Key |
GDEFDUINYQKXME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)NC(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction of Substituted Amines with Carbamoyl Chlorides
The synthesis begins with a reaction between 4-chlorophenylmethylamine and 7-hydroxy-1-naphthalenecarbonyl chloride :
Use of Isocyanates
An alternative involves reacting 4-chlorophenylmethyl isocyanate with 7-hydroxy-1-naphthalenamine :
- This method avoids the need for carbamoyl chloride preparation.
- Reaction conditions typically involve solvents like dichloromethane or tetrahydrofuran (THF) and mild heating.
Direct Condensation
Direct condensation of 4-chlorophenylmethylamine and 7-hydroxy-1-naphthalenecarboxylic acid can be achieved using coupling agents such as carbodiimides (e.g., DCC or EDC):
- Coupling agents activate the carboxylic acid group for nucleophilic attack by the amine group.
- This method is solvent-dependent, often requiring polar aprotic solvents like DMF.
Reaction Conditions
Temperature Control
The reactions are typically conducted at temperatures ranging from 0°C to 50°C to prevent decomposition or side reactions.
Solvent Selection
Common solvents include:
- Dichloromethane (DCM)
- Tetrahydrofuran (THF)
- Dimethylformamide (DMF)
Catalysts
Catalysts such as pyridine or triethylamine may be used to enhance reaction rates and yields.
Purification Techniques
After synthesis, purification is critical to isolate the target compound:
- Recrystallization: Using solvents like ethanol or methanol.
- Chromatography: Thin-layer chromatography (TLC) or column chromatography with silica gel.
- Spectroscopic Analysis: Verification using NMR, IR, and mass spectrometry.
Data Table: Synthesis Parameters
| Parameter | Typical Range/Conditions |
|---|---|
| Temperature | 0°C - 50°C |
| Solvent | DCM, THF, DMF |
| Catalyst | Pyridine, Triethylamine |
| Purification Method | Recrystallization, Chromatography |
| Analytical Methods | NMR, IR, Mass Spectrometry |
Chemical Reactions Analysis
Types of Reactions
Urea, N-[(4-chlorophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Urea, N-[(4-chlorophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Urea, N-[(4-chlorophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Data Table: Key Properties of Selected Ureas
Research Findings and Mechanistic Insights
- Mitochondrial Targeting: MPCU’s dependency on the mitochondrial pH gradient suggests diarylureas with electron-withdrawing groups (e.g., Cl, SO₂) may preferentially accumulate in organelles with transmembrane electrochemical potentials .
- Agrochemical Efficacy : Chlorophenylmethyl ureas exhibit broad fungicidal activity, but the addition of a hydroxy-naphthalenyl group (as in the target compound) could introduce herbicidal or insecticidal properties through redox interactions .
- Solubility vs. Bioactivity: Hydroxy-naphthalenyl derivatives may balance lipophilicity and hydrogen-bonding capacity, optimizing tissue penetration and target engagement compared to fully nonpolar analogues .
Biological Activity
Urea derivatives have garnered considerable interest in medicinal chemistry due to their diverse biological activities. Among these, Urea, N-[(4-chlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)- (CAS No. 648420-13-7) stands out for its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
Structural Characteristics
The compound is characterized by a urea functional group attached to a 4-chlorobenzyl moiety and a 7-hydroxy-1-naphthyl group. The presence of these substituents is believed to influence its biological activity significantly.
| Feature | Description |
|---|---|
| Molecular Formula | C18H15ClN2O2 |
| Molecular Weight | 326.78 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)urea |
Research indicates that urea derivatives can interact with various biological macromolecules, including enzymes and receptors. The specific interactions of N-[(4-chlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)urea are still under investigation, but preliminary studies suggest that it may form stable hydrogen bonds with target proteins, influencing their activity and potentially leading to therapeutic effects.
Binding Affinity Studies
Interaction studies have focused on the binding affinity of this compound with biological targets. For instance, it has been shown to exhibit significant binding to NADH oxidase activity in HeLa cells, which is crucial for cellular respiration and energy production .
Biological Activity
Urea derivatives are known for a range of biological activities, including:
- Antitumor Activity : Some studies suggest that similar compounds can inhibit tumor cell growth by interfering with metabolic pathways .
- Antimicrobial Effects : Compounds with similar structures have demonstrated antibacterial properties against various strains, indicating potential applications in treating infections .
- Enzyme Inhibition : The ability to inhibit specific enzymes such as NADH oxidase suggests potential roles in metabolic regulation and cancer therapy .
Case Studies
- Antitumor Activity :
- Antimicrobial Studies :
Comparative Analysis
To better understand the uniqueness of N-[(4-chlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)urea, it is useful to compare it with structurally similar compounds.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(2-Chlorobenzyl)-3-(3-chlorophenyl)urea | Contains two chlorinated phenyl groups | Distinct crystal packing properties |
| 1,3-Dinaphthalen-2-ylurea | Features naphthalene rings instead of phenyl groups | Potentially enhanced stability due to aromaticity |
| 3-Chloro-N-(4-methylphenyl)-urea | Contains a methyl group on the phenyl ring | Different reactivity patterns |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
